4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex heterocyclic compound Its structure contains a thiazole ring, a quinazolinone moiety, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:
Thiazole Ring Formation: : One of the common methods to prepare the thiazole ring involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under controlled conditions.
Quinazolinone Synthesis: : The quinazolinone moiety can be synthesized through the cyclization of 2-aminobenzamide derivatives with aldehydes or ketones.
Coupling Reaction: : The final coupling step typically involves a reaction between the thiazole and quinazolinone intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Scaling up the production of this compound involves optimizing the reaction conditions to increase yield and purity. This can be achieved through continuous flow synthesis, which offers better control over reaction parameters and improved efficiency compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone moiety, forming oxidized derivatives.
Reduction: : Reduction reactions may occur at the carbonyl groups, converting them to alcohols.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidized or reduced derivatives, and functionalized aromatic compounds depending on the nature of the substitution reactions.
Scientific Research Applications
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide has a wide range of applications in various scientific fields:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Potentially acts as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: : Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes, receptors, and DNA. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with membrane receptors. The quinazolinone moiety often plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide exhibits unique properties:
Structural Complexity: : The presence of multiple functional groups and heterocyclic rings differentiates it from simpler analogs.
Enhanced Activity: : The compound's enhanced biological activity is attributed to the synergistic effects of its diverse functional groups.
List of Similar Compounds
2-phenylthiazole derivatives
4-oxoquinazoline derivatives
Benzamide derivatives
These comparisons highlight the compound's potential as a versatile molecule in scientific research and its unique properties that set it apart from other compounds in the same class.
Biological Activity
The compound 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antifungal, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring, a quinazoline moiety, and an amide functional group. The presence of these structural elements is significant as they contribute to the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinazoline and thiazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Methyl-N-(...) | HeLa | 0.50 | Induction of apoptosis |
4-Methyl-N-(...) | A2780 | 1.20 | Inhibition of DNA synthesis |
4-Methyl-N-(...) | MCF-7 | 0.95 | Caspase activation |
Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis, which are critical for cancer cell proliferation .
Antifungal Activity
The thiazole and quinazoline derivatives have also demonstrated antifungal properties. Research shows that compounds similar to 4-methyl-N-(...) can inhibit ergosterol synthesis, a vital component of fungal cell membranes.
Table 2: Antifungal Activity Data
Compound | Fungal Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
4-Methyl-N-(...) | Candida albicans | 1.23 | Inhibition of CYP51 |
4-Methyl-N-(...) | Aspergillus niger | 0.75 | Disruption of membrane integrity |
The minimum inhibitory concentration (MIC) values suggest that the compound effectively competes with established antifungals like fluconazole, targeting the CYP51 enzyme involved in ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-methyl-N-(...) . Variations in the substituents on the thiazole and quinazoline rings can significantly influence biological activity.
Table 3: Structure-Activity Relationship Insights
Modification | Observed Effect |
---|---|
Methyl group on quinazoline | Increased anticancer activity |
Substitution on thiazole ring | Enhanced antifungal potency |
Research indicates that specific modifications can lead to improved binding affinities for biological targets, enhancing their therapeutic potential .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study: Diffuse Large B-cell Lymphoma
- Case Study: Antifungal Efficacy
Properties
IUPAC Name |
4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S/c1-16-15-20(31-18(3)29-23-12-8-7-11-21(23)27(31)33)13-14-22(16)30-25(32)24-17(2)28-26(34-24)19-9-5-4-6-10-19/h4-15H,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKQYPGAOSKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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